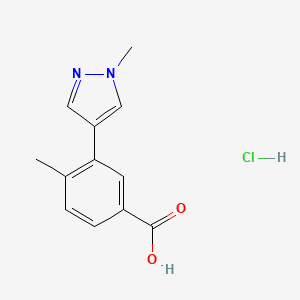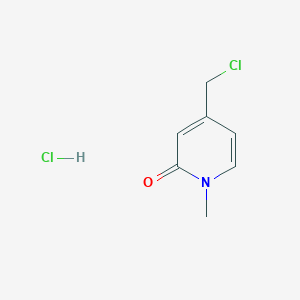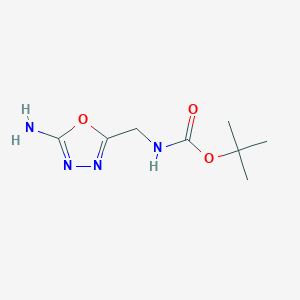
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate, also known as TBOC, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a catalyst, an inhibitor, or a reagent for a variety of reactions. TBOC has been used in a variety of studies, including those related to biochemistry, physiology, and drug design.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of amides, esters, and other compounds. It has also been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This compound has also been used as a reagent in the synthesis of peptides and other compounds.
Wirkmechanismus
Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate has been shown to act as an inhibitor of enzymes, such as COX-2. Inhibition of COX-2 can result in the inhibition of the production of prostaglandins, which are molecules involved in inflammation, pain, and other physiological processes. This compound has also been shown to act as a catalyst for the synthesis of amides, esters, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to inhibit the production of prostaglandins, which can result in the inhibition of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate in lab experiments is its versatility. It can be used as a catalyst, an inhibitor, or a reagent for a variety of reactions. Additionally, it has been shown to be effective in the synthesis of amides, esters, and other compounds. The main limitation of using this compound in lab experiments is its instability. It is a relatively unstable compound and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for Tert-butyl ((5-amino-1,3,4-oxadiazol-2-yl)methyl)carbamate research. One potential direction is to further explore its effects on inflammation and pain. Additionally, further research could be done to explore its potential use as a catalyst or inhibitor in other reactions. Additionally, further research could be done to explore the potential use of this compound in drug design and development. Finally, further research could be done to explore the stability of this compound and develop methods to improve its stability.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)10-4-5-11-12-6(9)14-5/h4H2,1-3H3,(H2,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZMLNNJYPCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435925.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)
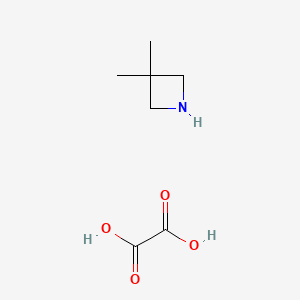


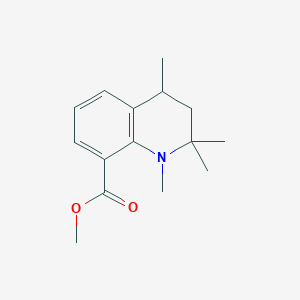

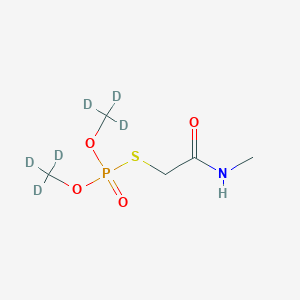
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
